molecular formula C20H19N3O3S B298972 1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B298972
M. Wt: 381.4 g/mol
InChI Key: XOPYHFMYLWWJNA-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MPTP, is a chemical compound that has been used in scientific research for many years. MPTP is a potent inhibitor of mitochondrial respiration, and it has been used to study Parkinson's disease and other neurological disorders. In

Mechanism of Action

MPTP is a potent inhibitor of mitochondrial respiration, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This degeneration mimics the symptoms of Parkinson's disease in humans. MPTP is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well documented. MPTP causes the degeneration of dopaminergic neurons in the substantia nigra, which leads to the symptoms of Parkinson's disease. MPTP also causes oxidative stress and inflammation, which contribute to the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments are that it mimics the symptoms of Parkinson's disease in animal models, making it a useful tool for studying the disease. However, the limitations of using MPTP are that it is a potent neurotoxin, and it can be difficult to control the dose and route of administration.

Future Directions

There are many future directions for MPTP research. One area of research is to develop new drugs that can protect dopaminergic neurons from the degenerative effects of MPTP. Another area of research is to study the role of inflammation and oxidative stress in the degeneration of dopaminergic neurons. Additionally, researchers are exploring the use of MPTP in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, MPTP is a potent neurotoxin that has been used extensively in scientific research to study Parkinson's disease and other neurological disorders. MPTP mimics the symptoms of Parkinson's disease in animal models, making it a useful tool for studying the disease. However, MPTP is a potent neurotoxin, and it can be difficult to control the dose and route of administration. There are many future directions for MPTP research, including the development of new drugs to protect dopaminergic neurons and the study of inflammation and oxidative stress in the degeneration of dopaminergic neurons.

Synthesis Methods

The synthesis of MPTP involves several steps, including the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with 2-furylamine to form 5-(1-pyrrolidinyl)-2-furylmethyl 1-(4-methylphenyl)-3-oxobut-1-en-1-ylacetate. The final step involves the reaction of this intermediate with thiourea to form MPTP.

Scientific Research Applications

MPTP has been used extensively in scientific research to study Parkinson's disease and other neurological disorders. MPTP is a potent inhibitor of mitochondrial respiration, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This degeneration mimics the symptoms of Parkinson's disease in humans, and MPTP has been used to study the disease in animal models.

properties

Product Name

1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H19N3O3S/c1-13-4-6-14(7-5-13)23-19(25)16(18(24)21-20(23)27)12-15-8-9-17(26-15)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,24,27)/b16-12+

InChI Key

XOPYHFMYLWWJNA-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/C(=O)NC2=S

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCCC4)C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCCC4)C(=O)NC2=S

Origin of Product

United States

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